[3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene and trifluoromethyl groups: These groups are usually introduced through substitution reactions.
Attachment of the piperidine and pyridine moieties: This step often involves coupling reactions under specific conditions to ensure the correct orientation and attachment of these groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential biological effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds to 3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE include:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the complex heterocyclic structure.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in having halogen and trifluoromethyl groups, but with a simpler structure.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains similar functional groups but differs in the presence of an amino group instead of the piperidine and pyridine moieties.
The uniqueness of 3-{1-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDIN-2-YL}PYRIDINE lies in its complex structure, which provides a diverse range of chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H17ClF3N5OS |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H17ClF3N5OS/c23-18-19(21(32)30-9-2-1-6-15(30)13-5-3-8-27-12-13)29-31-17(22(24,25)26)11-14(28-20(18)31)16-7-4-10-33-16/h3-5,7-8,10-12,15H,1-2,6,9H2 |
InChI Key |
QSPFBKPJDCLWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.